molecular formula C9H9FO B15258289 2-[(2-Fluorophenyl)methyl]oxirane

2-[(2-Fluorophenyl)methyl]oxirane

Cat. No.: B15258289
M. Wt: 152.16 g/mol
InChI Key: CKEMAADIYSAGJD-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9FO. It is a member of the oxirane family, which are three-membered cyclic ethers. The presence of a fluorophenyl group attached to the oxirane ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methyl]oxirane typically involves the reaction of 2-fluorobenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of catalysts, such as titanium-based catalysts, can enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl]oxirane primarily involves the ring-opening reactions of the oxirane ring. This can occur through nucleophilic attack, where the nucleophile targets the electrophilic carbon atoms of the oxirane ring, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)oxirane: Similar structure but with the fluorine atom at the para position.

    2-(4-Chlorophenyl)oxirane: Contains a chlorine atom instead of fluorine.

    2-(4-Bromophenyl)oxirane: Contains a bromine atom instead of fluorine

Uniqueness

2-[(2-Fluorophenyl)methyl]oxirane is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The presence of the fluorine atom can also affect the compound’s physical properties, such as its boiling point and solubility .

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]oxirane

InChI

InChI=1S/C9H9FO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2

InChI Key

CKEMAADIYSAGJD-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=CC=C2F

Origin of Product

United States

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